molecular formula C21H15F2N3O3S B607690 N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide CAS No. 1362154-70-8

N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide

Numéro de catalogue B607690
Numéro CAS: 1362154-70-8
Poids moléculaire: 427.4258
Clé InChI: XRDVXQQZLHVEQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide” is a chemical compound with the molecular formula C21H15F2N3O3S . It is also known by the synonyms GNE-617 and CHEMBL2420629 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, like this compound, has been the subject of recent research. Various methods have been proposed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to an imidazo[1,2-a]pyridine ring via a sulfonyl linkage. The sulfonyl group is further connected to a 3,5-difluorophenyl group . The exact mass of the molecule is 427.08021885 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 427.4 g/mol. It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has five rotatable bonds .

Applications De Recherche Scientifique

NAMPT Inhibition

GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 value of 5nM . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. By inhibiting NAMPT, GNE-617 can disrupt metabolic processes in cells, which is particularly useful in cancer research .

Reduction of NAD Levels

GNE-617 has been shown to significantly reduce NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . This reduction in NAD levels can lead to cellular energy depletion and cell death, making GNE-617 a potential therapeutic agent for cancer treatment .

Antiproliferative Effects

GNE-617 has potent antiproliferative effects on various cell lines . It has been shown to inhibit the growth of U251, HT1080, PC3, MiaPaCa2, and HCT116 cell lines, among others . This makes it a promising compound for the development of new anticancer drugs .

In Vitro ADME Assessments

In in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessments, GNE-617 shows the most optimal combination of in vitro metabolic stability, MDCK permeability, and protein binding . This suggests that GNE-617 has favorable pharmacokinetic properties, which is an important consideration in drug development .

Antitumor Effects

GNE-617 has been shown to have significant antitumor effects on U251 human glioblastoma tumor xenografts in mice . This suggests that GNE-617 could potentially be used in the treatment of glioblastoma, a type of brain cancer .

Resistance Studies

Studies have identified mutations in NAMPT that confer resistance to GNE-617 . Understanding these resistance mechanisms can help in the design of next-generation NAMPT inhibitors that can overcome these resistance mechanisms .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 .

Orientations Futures

The imidazo[1,2-a]pyridine core of this compound is a motif present in many biologically active molecules, and research into its synthesis and derivatization is ongoing . Future directions could include the development of more efficient synthetic methods, exploration of its reactivity, and investigation of its biological activity.

Mécanisme D'action

Target of Action

GNE-617 is a potent and competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the NAD salvage pathway, which is essential for cellular metabolism and survival .

Mode of Action

GNE-617 interacts with NAMPT, inhibiting its biochemical activity . This inhibition leads to a significant reduction in NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . The EC50 values of GNE-617 range from 0.54nM to 4.69nM .

Biochemical Pathways

The primary biochemical pathway affected by GNE-617 is the NAD salvage pathway . By inhibiting NAMPT, GNE-617 disrupts this pathway, leading to a significant reduction in cellular NAD levels . This disruption affects a wide array of cellular metabolic processes that are dependent on NAD, leading to broad metabolic defects .

Pharmacokinetics

In vitro ADME assessments show that GNE-617 has an optimal combination of metabolic stability, MDCK permeability, and protein binding . This suggests that GNE-617 has good bioavailability. In animal studies, GNE-617 demonstrated low plasma clearance in monkeys and dogs, and moderate clearance in mice and rats . The oral bioavailability in these animals ranged from 29.4% to 65.2% .

Result of Action

The primary result of GNE-617’s action is a significant reduction in cell proliferation and motility . This is attributed to the reduced activity of NAD-dependent deacetylases, as cells fail to deacetylate -tubulin-K40 and histone H3-K9 . Following NAD depletion by >95%, cells lose the ability to regenerate ATP . This leads to cell death, primarily through oncosis, which is driven by the loss of plasma membrane homeostasis once ATP levels are depleted by >20-fold .

Action Environment

The action of GNE-617 can be influenced by various environmental factors. For instance, the efficacy of GNE-617 in xenograft models of cancer was shown to be influenced by the presence or absence of 10 μM Nicotinic Acid . Moreover, the sensitivity of different cell lines to GNE-617 can vary, indicating that the cellular environment can also influence the compound’s action .

Propriétés

IUPAC Name

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDVXQQZLHVEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.